molecular formula C8H7BrClNO3S B8669617 5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR

5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR

Cat. No. B8669617
M. Wt: 312.57 g/mol
InChI Key: TXNZZKXIJJSNFH-UHFFFAOYSA-N
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Patent
US04140713

Procedure details

A solution of 5-acetyl-2-chlorobenzenesulphonamide (4.7 g) in glacial acetic acid (100 ml) was treated with bromine (3.2 g) in glacial acetic acid (20 ml), added dropwise with vigorous stirring at 50°. After an initial induction period of 5 minutes the colour of bromine was discharged. The addition took 30 minutes. The resulting solution was stirred for 15 minutes before removing the acetic acid under reduced pressure. The resulting white solid was dissolved in acetone (30 ml), diluted with benzene (250 ml) and the solution concentrated until the volume of solution was 150 ml. On cooling white crystals were deposited, 4.1 g, m.p. 168-172°.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:14])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)(=[O:3])[CH3:2].[Br:15]Br>C(O)(=O)C>[Br:15][CH2:2][C:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:14])=[C:8]([S:10]([NH2:13])(=[O:12])=[O:11])[CH:9]=1)=[O:3]

Inputs

Step One
Name
Quantity
4.7 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(C1)S(=O)(=O)N)Cl
Name
Quantity
3.2 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at 50°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
induction period of 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
The addition
STIRRING
Type
STIRRING
Details
The resulting solution was stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
before removing the acetic acid under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting white solid was dissolved in acetone (30 ml)
ADDITION
Type
ADDITION
Details
diluted with benzene (250 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the solution concentrated until the volume of solution
TEMPERATURE
Type
TEMPERATURE
Details
On cooling white crystals

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC(=O)C=1C=CC(=C(C1)S(=O)(=O)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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